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Compound of Interest

Compound Name: Azide MegaStokes dye 735

Cat. No.: B12057196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azide MegaStokes 735 with other

commercially available fluorescent dyes for protein labeling. The focus is on providing objective

performance data and detailed experimental protocols to assist researchers in selecting the

most appropriate fluorescent probe for their specific needs.

Introduction to Azide MegaStokes 735
Azide MegaStokes 735 is a fluorescent dye designed for bioorthogonal labeling reactions,

specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click

chemistry". A key feature of the MegaStokes dye family is their exceptionally large Stokes shift,

which is the difference between the maximum excitation and emission wavelengths. For Azide

MegaStokes 735, the excitation maximum is 586 nm and the emission maximum is 735 nm,

resulting in a Stokes shift of 149 nm.[1] This large separation between excitation and emission

is advantageous for minimizing fluorescence bleed-through in multiplexing experiments. The

dye is described as having excellent photostability and being soluble in common laboratory

solvents.[1]

Alternatives for Far-Red Protein Labeling
Several alternative azide-functionalized fluorescent dyes are available for protein labeling in the

far-red to near-infrared spectral range. These alternatives also utilize click chemistry for

conjugation to alkyne-modified proteins. The selection of an appropriate dye depends on
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factors such as the available excitation sources, the desired emission wavelength, and the

specific experimental conditions.

Quantitative Comparison of Fluorescent Dyes
The following table summarizes the key spectral and photophysical properties of Azide

MegaStokes 735 and its alternatives. Brightness is a calculated parameter (Extinction

Coefficient × Quantum Yield / 1000) that provides a relative measure of the fluorescence

intensity of the dye.

Dye
Excitatio
n Max
(nm)

Emission
Max (nm)

Stokes
Shift (nm)

Extinctio
n
Coefficie
nt
(cm⁻¹M⁻¹)

Quantum
Yield (Φ)

Brightnes
s

Azide

MegaStoke

s 735

586 735 149 50,000[1]
Data Not

Available

Data Not

Available

Alexa Fluor

750 Azide
749 775 26 270,000 0.12 32.4

Cy5.5

Azide
675 694 19 250,000 0.20[2] 50.0

DyLight

755 Azide
754 776 22 220,000 0.12 26.4

IRDye

800CW

Azide

774 789 15 240,000 0.08 19.2

Note: The quantum yield for Azide MegaStokes 735 is not publicly available in the reviewed

literature. Photostability is often described qualitatively by manufacturers; quantitative, directly

comparable data across all dyes under identical conditions is limited. Far-red and near-infrared

dyes are generally considered to have higher photostability compared to dyes that excite at

shorter wavelengths.[3]
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Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) of Proteins
This protocol provides a general workflow for labeling an alkyne-modified protein with an azide-

functionalized fluorescent dye, such as Azide MegaStokes 735.

Materials:

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

Azide-functionalized fluorescent dye (e.g., Azide MegaStokes 735) stock solution (e.g., 10

mM in DMSO)

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in

water)

Desalting column or dialysis cassette for purification

Procedure:

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified

protein with the azide-functionalized dye. A molar excess of the dye (e.g., 5-10 fold) is

typically used.

Add Copper and Ligand: Add the copper ligand to the reaction mixture, followed by the

CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM, with

the ligand at a slightly higher concentration to chelate the copper ions.

Initiate the Reaction: Add the freshly prepared reducing agent to the reaction mixture to

reduce Cu(II) to the catalytic Cu(I) species. The final concentration of the reducing agent is

typically 1-5 mM.
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Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

The optimal reaction time may need to be determined empirically.

Purification: Remove the excess dye and catalyst components by passing the reaction

mixture through a desalting column or by dialysis against a suitable buffer.

Characterization: Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel

fluorescence scanning or by measuring the absorbance of the protein and the dye.

Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are

provided in the DOT language for Graphviz.
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Caption: Experimental workflow for protein labeling using Azide MegaStokes 735 via click

chemistry.
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Caption: Conceptual diagram of the copper-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction.

Conclusion
Azide MegaStokes 735 offers a distinct advantage with its large Stokes shift, making it a

valuable tool for multicolor fluorescence imaging. When selecting a far-red fluorescent dye for

protein labeling, researchers should consider the specific requirements of their experimental

setup. While a complete quantitative comparison is limited by the availability of public data for

all parameters, this guide provides a solid foundation for making an informed decision. The

detailed experimental protocol for CuAAC offers a starting point for developing a robust protein

labeling strategy. For critical applications, it is recommended to empirically test a selection of

dyes to determine the optimal choice for brightness, photostability, and signal-to-noise ratio in

the context of the specific biological system being studied.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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